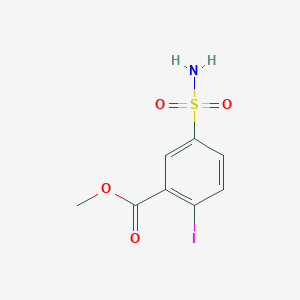![molecular formula C19H15NO4 B13516177 4-{[(Benzyloxy)carbonyl]amino}naphthalene-1-carboxylic acid CAS No. 95092-75-4](/img/structure/B13516177.png)
4-{[(Benzyloxy)carbonyl]amino}naphthalene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(Benzyloxy)carbonyl]amino}naphthalene-1-carboxylic acid is an organic compound with a complex structure It is characterized by the presence of a naphthalene ring, which is a polycyclic aromatic hydrocarbon, and functional groups such as a benzyloxycarbonyl group and an amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Benzyloxy)carbonyl]amino}naphthalene-1-carboxylic acid typically involves multiple steps. One common method includes the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the naphthalene ring. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield and reduce production costs while maintaining the quality of the compound. The use of advanced purification techniques, such as chromatography, is essential to achieve the required purity levels for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-{[(Benzyloxy)carbonyl]amino}naphthalene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). Conditions often involve acidic or basic environments and controlled temperatures.
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). Conditions typically involve anhydrous solvents and low temperatures.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines). Conditions vary depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution may result in halogenated or alkylated derivatives.
Applications De Recherche Scientifique
4-{[(Benzyloxy)carbonyl]amino}naphthalene-1-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-{[(Benzyloxy)carbonyl]amino}naphthalene-1-carboxylic acid involves its interaction with molecular targets and pathways within cells. The compound may bind to specific enzymes or receptors, altering their activity and affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-{[(Benzyloxy)carbonyl]amino}butanoic acid: Similar structure but with a butanoic acid group instead of a naphthalene ring.
4-{[(Benzyloxy)carbonyl]amino}bicyclo[2.2.2]octane-1-carboxylic acid: Contains a bicyclic structure instead of a naphthalene ring.
Uniqueness
4-{[(Benzyloxy)carbonyl]amino}naphthalene-1-carboxylic acid is unique due to the presence of the naphthalene ring, which imparts specific chemical properties and potential applications not found in similar compounds. The aromatic nature of the naphthalene ring allows for unique interactions with other molecules, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
95092-75-4 |
|---|---|
Formule moléculaire |
C19H15NO4 |
Poids moléculaire |
321.3 g/mol |
Nom IUPAC |
4-(phenylmethoxycarbonylamino)naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C19H15NO4/c21-18(22)16-10-11-17(15-9-5-4-8-14(15)16)20-19(23)24-12-13-6-2-1-3-7-13/h1-11H,12H2,(H,20,23)(H,21,22) |
Clé InChI |
WSKDOFYHWRAHIC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C3=CC=CC=C32)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl3-ethynyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B13516096.png)
![1-[(Cyclopentylmethyl)amino]-2-methylpropan-2-ol](/img/structure/B13516124.png)
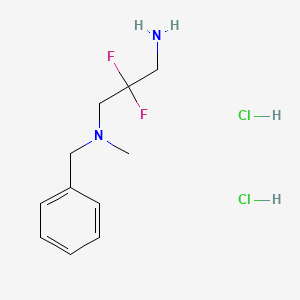
![3-{[4-(Trifluoromethoxy)phenyl]methyl}pyrrolidine hydrochloride](/img/structure/B13516134.png)
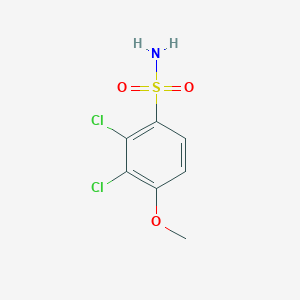

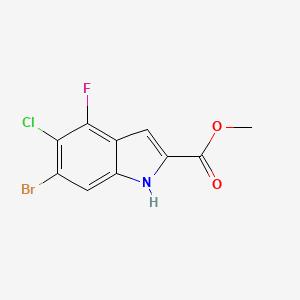
![2',4'-Dimethyl-[1,1'-biphenyl]-4-amine](/img/structure/B13516141.png)
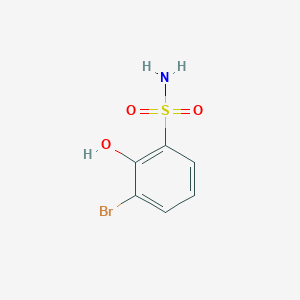
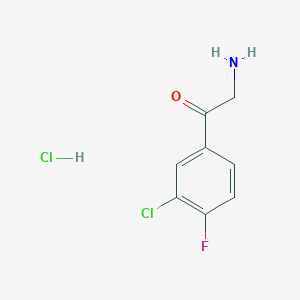
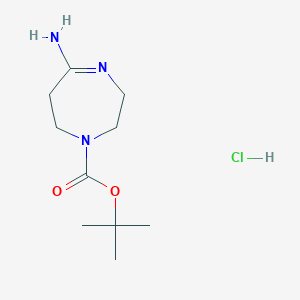
![2-Amino-3-{1h-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid dihydrochloride](/img/structure/B13516161.png)

